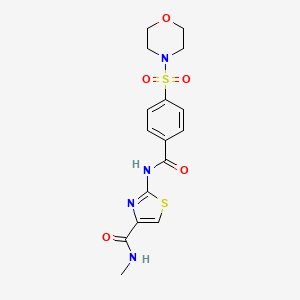

N-methyl-2-(4-(morpholinosulfonyl)benzamido)thiazole-4-carboxamide

Description

Properties

IUPAC Name |

N-methyl-2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O5S2/c1-17-15(22)13-10-26-16(18-13)19-14(21)11-2-4-12(5-3-11)27(23,24)20-6-8-25-9-7-20/h2-5,10H,6-9H2,1H3,(H,17,22)(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDSWZBUZCYQKAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(4-(morpholinosulfonyl)benzamido)thiazole-4-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring One common method involves the cyclization of appropriate precursors under controlled conditions For instance, the reaction of a thioamide with a halogenated benzamide derivative can yield the desired thiazole ring structure

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(4-(morpholinosulfonyl)benzamido)thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group or the thiazole ring, leading to different reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholinosulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry: The compound serves as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.

Biology: Its biological activity has been explored for potential use as an antimicrobial, antifungal, and antiviral agent.

Medicine: Research has investigated its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-methyl-2-(4-(morpholinosulfonyl)benzamido)thiazole-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The morpholinosulfonyl group enhances the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Compound 29 ():

- Structure: (S)-N-(2-(4-Azidobenzoyl)phenyl)-2-(2-methyl-1-(3,4,5-trimethoxybenzamido)propyl)thiazole-4-carboxamide.

- Key Features: Azidobenzoyl and trimethoxybenzamido substituents; chiral center.

- Synthesis: Achieved via Cu-catalyzed azide-alkyne cycloaddition, yielding 98% HPLC purity.

Compound 10 ():

- Structure: N-(Benzo[d]oxazol-2-yl)-2-(2-(trifluoromethoxy)benzamido)thiazole-4-carboxamide.

- Key Features: Trifluoromethoxybenzamido substituent; benzo[d]oxazol-2-amine carboxamide.

- Synthesis: Carboxylic acid intermediate coupled with benzo[d]oxazol-2-amine using HBTU.

- Comparison: The trifluoromethoxy group increases lipophilicity and metabolic stability compared to the morpholinosulfonyl group, which may improve blood-brain barrier penetration but reduce aqueous solubility .

Sulfonyl-Containing Analogues

Compounds 7–9 ():

- Structure: 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (X = H, Cl, Br).

- Key Features: Triazole core with para-substituted phenylsulfonyl groups.

- Synthesis: Derived from hydrazinecarbothioamides via base-mediated cyclization.

- Comparison: The triazole core vs. thiazole in the target compound alters electronic properties and ring strain.

N-Methyl-2-(morpholinosulfonyl)benzylamine ():

- Structure: Benzylamine derivative with morpholinosulfonyl substituent.

- Key Features: Simplified scaffold lacking the thiazole-carboxamide moiety.

- Synthesis: Not detailed in evidence but likely involves sulfonylation of benzylamine precursors.

Carboxamide-Functionalized Thiazoles

Compounds 3a–s ():

- Structure: Substituted 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides.

- Key Features: Pyridinyl substituent at thiazole position 2; variable amine-derived carboxamides.

- Synthesis: Hydrolysis of ethyl carboxylates followed by amine coupling.

- Comparison: The pyridinyl group introduces basicity, contrasting with the electron-withdrawing morpholinosulfonyl group in the target compound. This difference may influence interactions with charged residues in enzymatic targets .

Structural and Physicochemical Comparison Table

Key Insights from Comparative Analysis

Substituent Effects: The morpholinosulfonyl group in the target compound enhances solubility compared to halogenated or non-polar substituents (e.g., trifluoromethoxy in or phenylsulfonyl in ) but may reduce membrane permeability .

Core Heterocycles : Thiazole-based compounds () exhibit greater ring aromaticity and stability compared to triazole derivatives (), influencing electronic distribution and binding interactions.

Synthetic Complexity : Multi-step syntheses are common for such compounds, with yields and purity dependent on coupling efficiency (e.g., HBTU-mediated amidation in vs. Cu-catalyzed reactions in ) .

Biological Activity

N-methyl-2-(4-(morpholinosulfonyl)benzamido)thiazole-4-carboxamide is a synthetic compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article summarizes the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a thiazole ring, known for its diverse biological activities, combined with a morpholinosulfonyl group that enhances its solubility and bioavailability. The IUPAC name of the compound is N-methyl-2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1,3-thiazole-4-carboxamide. Its molecular formula is , and it is characterized by various functional groups that contribute to its reactivity and biological interactions.

The mechanism of action of this compound involves interaction with specific molecular targets within biological systems. The thiazole ring can modulate enzyme and receptor activity, while the morpholinosulfonyl group facilitates better interaction due to enhanced solubility. This compound has been studied for its potential effects on various cellular pathways, including:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It can interact with receptors to alter signaling pathways related to disease processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. For example, similar compounds have shown significant inhibition against various pathogens. A comparative analysis of thiazole derivatives revealed that modifications in the chemical structure can enhance antimicrobial efficacy.

| Compound | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| 7b | 0.22 - 0.25 μg/mL | Antimicrobial |

| E16 | Not specified | FXR antagonist |

Anticancer Activity

Thiazole derivatives have also been evaluated for their anticancer properties. Research indicates that structural modifications can lead to improved antiproliferative activity against cancer cell lines. For instance, compounds derived from thiazoles have demonstrated IC50 values in the low nanomolar range against melanoma and prostate cancer cells.

| Compound | IC50 (μM) | Cancer Type |

|---|---|---|

| SMART Agent | Low nM | Melanoma |

| ATCAA Series | μM range | Prostate Cancer |

Case Studies

- Study on FXR Antagonism : A recent study identified novel pyrazole carboxamide analogs as potent FXR antagonists. Structural optimization led to compounds with enhanced activity compared to earlier derivatives, suggesting that similar modifications could be applied to thiazole derivatives like this compound for improved biological activity .

- Antimicrobial Evaluation : In vitro studies on thiazole derivatives showed significant antimicrobial effects against pathogens such as Staphylococcus aureus. The compounds exhibited low toxicity levels while maintaining high efficacy in inhibiting biofilm formation .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.